molecular formula C15H19N9 B12275967 N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12275967
M. Wt: 325.37 g/mol
InChI Key: GRWMEWHKHNYEMK-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Moiety: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized via cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the purine-piperazine intermediate with the pyrimidine ring under specific conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Scientific Research Applications

N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyridin-4-amine
  • N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

Uniqueness

N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of purine, piperazine, and pyrimidine rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N9

Molecular Weight

325.37 g/mol

IUPAC Name

N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H19N9/c1-2-16-11-3-4-17-15(22-11)24-7-5-23(6-8-24)14-12-13(19-9-18-12)20-10-21-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,22)(H,18,19,20,21)

InChI Key

GRWMEWHKHNYEMK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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